molecular formula C21H21F3N6O B4508246 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

Cat. No.: B4508246
M. Wt: 430.4 g/mol
InChI Key: KLOBSFMZELRLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. This complex molecule features a hybrid structure combining 3,4-dihydroisoquinoline and a [1,2,4]triazolo[4,3-b]pyridazine scaffold linked via a piperidine methanone group. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a privileged structure in drug discovery and is prevalently encountered in numerous natural products with diverse biological activities . It is frequently utilized as a synthetically accessible scaffold for developing new active molecules . Compounds containing this core have been investigated for various potential therapeutic applications, including serving as antitumor, antimicrobial, and antiviral agents . The specific 3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine moiety is a nitrogen-rich heterocyclic system known to contribute significant pharmacological properties and is often explored in the design of bioactive molecules. The integration of these distinct pharmacophores into a single entity makes this compound a valuable candidate for screening in novel drug discovery programs, particularly in oncology and central nervous system (CNS) disorders. Researchers can utilize this molecule as a key intermediate or a building block in organic synthesis or as a reference standard in bioassay development. Its mechanism of action is anticipated to be multi-faceted, potentially involving interaction with various enzyme systems or cellular receptors, though specific target engagement requires further empirical validation. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c22-21(23,24)20-26-25-17-5-6-18(27-30(17)20)28-10-8-15(9-11-28)19(31)29-12-7-14-3-1-2-4-16(14)13-29/h1-6,15H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOBSFMZELRLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine ring and the triazolopyridazine moiety. Key reagents used in these steps include various halogenated compounds, reducing agents, and catalysts. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing large-scale reactors and continuous flow processes .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can modify the triazolopyridazine moiety, potentially altering its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. For instance, it has been shown to bind to the benzodiazepine-binding site of the γ-aminobutyric acid A (GABA A) receptor, enhancing the inhibitory effects of GABA and thereby exerting anticonvulsant effects. The compound may also interact with other neurotransmitter receptors and ion channels, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Challenges :

  • Steric hindrance from the dihydroisoquinoline may require tailored catalysts (e.g., Pd-XPhos for Suzuki couplings) .
  • Purification of the final product likely necessitates HPLC or column chromatography due to polar byproducts .

Biological Activity

The compound 3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone represents a novel structure with potential pharmaceutical applications. This article reviews its biological activity based on recent studies, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H17F3N2O2C_{20}H_{17}F_3N_2O_2 with a molecular weight of 374.36 g/mol . The compound features a complex structure incorporating a trifluoromethyl group and a piperidinyl moiety linked to a dihydroisoquinoline core.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing the triazolo and isoquinoline scaffolds. For instance, derivatives similar to the compound have shown moderate to good activity against both Staphylococcus aureus and Escherichia coli . Specifically, compounds with structural similarities demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)Reference
Compound 2eStaphylococcus aureus32
Compound 2eEscherichia coli16
Triazole derivativeVarious strainsModerate

The proposed mechanism for the antibacterial activity of triazolo derivatives involves interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The binding affinity of these compounds to these targets disrupts bacterial cell division and growth .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • Substituents on the piperidinyl group significantly influence antibacterial potency.
  • The presence of electron-withdrawing groups like trifluoromethyl enhances activity by increasing lipophilicity and improving membrane permeability.
  • Compounds with longer alkyl chains at specific positions showed superior activity compared to their aromatic counterparts .

Case Studies

A study on related triazole compounds revealed that modifications in their structure could lead to varying degrees of antibacterial efficacy. For example, an indole moiety was found to enhance activity through hydrogen bonding with target receptors .

Q & A

Q. What synthetic methodologies are most effective for constructing the triazolopyridazine-piperidine core of this compound?

The synthesis involves sequential heterocycle formation and coupling reactions:

  • Triazolopyridazine core synthesis: Cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted pyridazines under reflux (DMF, 110°C, 12 h) .
  • Piperidine coupling: Buchwald-Hartwig amination or nucleophilic substitution (e.g., using Pd(dba)₂/Xantphos catalyst system) to attach the piperidine moiety .
  • Final methanone formation: Acyl chloride intermediates reacted with dihydroisoquinoline under Schotten-Baumann conditions (0°C, pH 8–9) . Critical parameters: Maintain anhydrous conditions for trifluoromethyl group stability and use gradient column chromatography (hexane/EtOAc) for purification .

Q. Which spectroscopic techniques are essential for structural validation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone
Reactant of Route 2
Reactant of Route 2
3,4-dihydroisoquinolin-2(1H)-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.